6-chloro-7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-4-phenyl-2H-chromen-2-one
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Overview
Description
6-chloro-7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-4-phenyl-2H-chromen-2-one is a synthetic compound belonging to the coumarin family. Coumarins are a class of organic compounds known for their diverse biological activities and applications in various fields such as pharmaceuticals, dyes, and perfumes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-4-phenyl-2H-chromen-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 7-hydroxy-4-methylcoumarin and 4-methylpiperazine.
Substitution Reaction: The resulting intermediate is then subjected to a substitution reaction with 4-methylpiperazine to introduce the piperazine moiety.
Chlorination: Finally, the compound is chlorinated using a chlorinating agent like thionyl chloride to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can be applied to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
6-chloro-7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-4-phenyl-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The chloro group can be reduced to a hydrogen atom, resulting in the formation of a dechlorinated product.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while substitution of the chloro group with an amine may result in an amino derivative .
Scientific Research Applications
6-chloro-7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-4-phenyl-2H-chromen-2-one has several scientific research applications, including:
Biological Studies: It can be used as a probe to study various biological processes, such as enzyme inhibition and receptor binding.
Chemical Research: The compound can serve as a building block for the synthesis of more complex molecules with potential therapeutic properties.
Industrial Applications: It may be used in the development of new dyes, perfumes, and other industrial products due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 6-chloro-7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-4-phenyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The hydroxy group and piperazine moiety play crucial roles in its binding to enzymes and receptors. For example, the compound may inhibit certain enzymes by forming hydrogen bonds with active site residues, leading to the disruption of enzymatic activity . Additionally, the piperazine moiety can enhance the compound’s solubility and facilitate its interaction with biological membranes .
Comparison with Similar Compounds
Similar Compounds
7-hydroxy-4-methylcoumarin: A precursor in the synthesis of the target compound, known for its fluorescence properties and use in biological studies.
4-methylpiperazine: A common piperazine derivative used in the synthesis of various pharmaceuticals.
6-chloro-4-phenylcoumarin: A structurally similar compound with potential anticancer and antimicrobial activities.
Uniqueness
6-chloro-7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-4-phenyl-2H-chromen-2-one is unique due to the combination of its chloro, hydroxy, and piperazine functional groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C21H21ClN2O3 |
---|---|
Molecular Weight |
384.9 g/mol |
IUPAC Name |
6-chloro-7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-4-phenylchromen-2-one |
InChI |
InChI=1S/C21H21ClN2O3/c1-23-7-9-24(10-8-23)13-17-20(26)18(22)11-16-15(12-19(25)27-21(16)17)14-5-3-2-4-6-14/h2-6,11-12,26H,7-10,13H2,1H3 |
InChI Key |
XFBSPFIQPJJIEQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)CC2=C3C(=CC(=C2O)Cl)C(=CC(=O)O3)C4=CC=CC=C4 |
Origin of Product |
United States |
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